Pyrrolidine Pyrrolidine Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom; the parent compound of the pyrrolidine family. It is a saturated organic heteromonocyclic parent, a member of pyrrolidines and an azacycloalkane. It is a conjugate base of a pyrrolidinium ion.
Pyrrolidine is a natural product found in Cannabis sativa, Vitis vinifera, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 123-75-1
VCID: VC21120681
InChI: InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2
SMILES: C1CCNC1
Molecular Formula: C4H9N
Molecular Weight: 71.12 g/mol

Pyrrolidine

CAS No.: 123-75-1

Cat. No.: VC21120681

Molecular Formula: C4H9N

Molecular Weight: 71.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine - 123-75-1

Specification

CAS No. 123-75-1
Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
IUPAC Name pyrrolidine
Standard InChI InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2
Standard InChI Key RWRDLPDLKQPQOW-UHFFFAOYSA-N
SMILES C1CCNC1
Canonical SMILES C1CCNC1
Boiling Point 86.56 °C
87.00 to 88.00 °C. @ 760.00 mm Hg
89 °C
Colorform Colorless to pale yellow liq
Flash Point 37 °F (NFPA, 2010)
37 °F
37 °F (3 °C) (CLOSED CUP)
3 °C
Melting Point -57.79 °C
-63 °C

Introduction

Chemical Properties and Structure

Physical Properties

Pyrrolidine possesses distinctive physical characteristics that influence its behavior in various chemical applications. It exhibits excellent solubility in water and most organic solvents, making it versatile for synthesis applications .

PropertyValue/Description
AppearanceColorless to pale yellow liquid
OdorAmmoniacal, fishy, shellfish-like
SolubilityInfinitely miscible with water, methanol, acetone, ether, and chloroform
Flash Point37°F (approximately 3°C)
Density0.85 g/cm³
Aroma ThresholdDetection at 20.2 ppm
Taste ThresholdAmmonia and fishy, amine-like with seaweed and shellfish nuances at 50 ppm

Pyrrolidine has a penetrating amine-type odor reminiscent of ammonia and piperidine . It is highly susceptible to yellowing when exposed to light or humid air and is easily soluble in water and ethanol . The compound acts as a lachrymator (tear-producing agent) and has diffusive properties that contribute to its strong odor profile .

Molecular Structure

Pyrrolidine features a five-membered saturated ring containing four carbon atoms and one nitrogen atom. As a cyclic secondary amine, the nitrogen atom contributes significantly to its chemical reactivity . The compound is classified as a saturated heterocycle and an azacycloalkane, serving as the parent compound of the pyrrolidine family .

Production and Synthesis

Industrial Production

Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures. This process occurs at temperatures of 165–200°C and pressures of 17–21 MPa in the presence of a cobalt and nickel oxide catalyst supported on alumina . The reaction is carried out in the liquid phase in a continuous tube or tube bundle reactor operated in the cycle gas method. The catalyst is arranged as a fixed bed, and the conversion is conducted in downflow mode. After the reaction, the product undergoes multistage purification and separation through extractive and azeotropic distillation .

Alternative industrial methods include:

  • Production from butanediol and ammonia over an aluminum thorium oxide catalyst at 300°C

  • Production over a nickel catalyst at 200°C and 20 MPa under hydrogenation conditions

  • Production from tetrahydrofuran (THF) and ammonia over aluminum oxide at 275-375°C

Laboratory Synthesis

In laboratory settings, pyrrolidine has traditionally been synthesized by treating 4-chlorobutan-1-amine with a strong base . Additionally, five-membered N-heterocyclic rings of pyrrolidine derivatives can be synthesized via cascade reactions .

Recent advancements in synthesis methods include the use of iron salts as catalysts for pyrrolidine formation from organic azides via direct C–H bond amination. Notably, with iron(II) iodide (FeI₂), amination reactions proceed quickly and selectively, achieving 80% yield in less than 30 minutes with just 2 mol% catalyst loading. This method demonstrates high catalytic efficiency with turnover numbers (TONs) up to 370 at just 0.1 mol% catalyst loading . The technique tolerates various functional groups and can activate different C–H bonds, representing a significant advancement in pyrrolidine synthesis methodology .

Natural Occurrence

Pyrrolidine occurs naturally in various food products and plant materials . The compound has been detected in:

  • Alcoholic beverages (beer, Finnish whiskey, white wine, red wine)

  • Dairy products (milk, Camembert cheese, Limburger cheese, Russian cheeses, Tilsit cheese)

  • Fish products (raw fatty fish, caviar, salmon caviar)

  • Baked goods (bread, wheat bread)

  • Vegetables and plants (celery leaves and stalks, radish, sweet corn)

  • Other foods (roasted peanuts, roasted barley, coffee, malt)

The pyrrolidine structure is present in numerous natural alkaloids, contributing to their biological activities . Additionally, the amino acids proline and hydroxyproline are, in a structural sense, derivatives of pyrrolidine, highlighting the compound's biological significance .

Reactions and Chemical Behavior

Basic Chemical Properties

Pyrrolidine behaves as a typical secondary amine in chemical reactions . As a base, its basicity is characteristic of other dialkyl amines . What distinguishes pyrrolidine from many secondary amines is its compactness, a consequence of its cyclic structure .

Key Reactions

Pyrrolidine participates in several important reactions:

  • Leuckart-Wallach and Mannich reactions: As a secondary amine, pyrrolidine readily undergoes these transformations .

  • Enamine formation: It is easily converted into enamines, which are useful intermediates in organic synthesis .

  • Pyrrole formation: In the presence of catalysts such as platinum at 360°C or rhodium at 650°C, pyrrolidine can be converted to pyrrole .

  • N-methylation: In the presence of a copper catalyst, N-methylpyrrolidone can be converted into N-methylpyrrolidine .

  • Complexation: Pyrrolidine can form complexes with other compounds. Research has demonstrated its ability to form crystal structures with compounds like EtP5 (ethylpillar arene), as shown in crystallographic data where pyrrolidine molecules can be captured within the pillar arene cavities .

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

Pyrrolidine serves as a core structure in numerous pharmaceutically active compounds . Its derivatives continue to be used as intermediates in drug research and development for creating potential new drug candidates . The pyrrolidine scaffold functions as a pharmacophore group in various bioactive molecules, contributing to their therapeutic properties .

Biological Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit a wide range of biological activities:

Biological ActivityReferences
AntibacterialHuang et al., 2015
AntifungalLukowska-Chojnacka et al., 2019
AntiviralMoni et al., 2015
AntimalarialMeyers et al., 2019
AntitumoralLi et al., 2020
Anti-inflammatoryJan et al., 2020
AnticonvulsantGóra et al., 2020
AntioxidantHussain et al., 2019
Enzyme inhibitory effectsZhou et al., 2019; Salve and Jadhav, 2021; Toumi et al., 2021; Poyraz et al., 2023

These diverse biological activities have positioned pyrrolidine-containing compounds as important candidates in pharmaceutical research and drug development .

ParameterValueTest Conditions
LD50 (Oral)300 mg/kgRat
LC50 (Inhalation)1,300 mg/m³Mouse, 2h exposure, dust/mist
LD50 (Intraperitoneal)420 mg/kgMouse
LD50 (Intravenous)56 mg/kgMouse

The compound causes severe skin burns and eye damage and may cause damage to organs, particularly the nervous system .

Recent Research Advances

Recent research (2015-2023) has expanded our understanding of pyrrolidine and its derivatives, particularly in the pharmaceutical field . Several notable advancements include:

Synthesis Innovations

The development of simple iron salts as efficient catalysts for pyrrolidine synthesis represents a significant advancement in synthetic methodology. The use of commercially available iron(II) salts (FeX₂) as catalysts for pyrrolidine formation from organic azides has demonstrated remarkable activity and selectivity. This method allows for fast and selective amination (<30 minutes for 80% yield at 2 mol% loading) and accommodates various functional groups .

Separation Technologies

Research has explored the separation of pyrrolidine from tetrahydrofuran using pillararene-based approaches. Crystallographic data shows that compounds like EtP5 (ethylpillar arene) and EtP6 (ethylpillar arene) can selectively bind pyrrolidine, offering potential applications in separation technologies. Thermal gravimetric analysis (TGA) indicates that one pyrrolidine molecule can be captured per EtP5 or EtP6 molecule, and these materials can be recycled for repeated use .

Pharmacological Applications

The period from 2015 to 2023 has seen extensive exploration of pyrrolidine derivatives in pharmacology. Researchers have investigated their potential in addressing various therapeutic targets and diseases . The continuous development of new pyrrolidine-based drug candidates highlights the ongoing significance of this compound in pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator